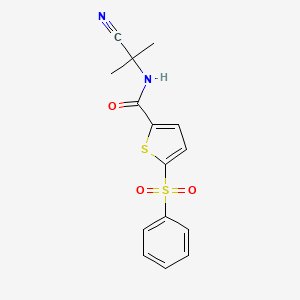
4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This chemical compound is a potent inhibitor of certain enzymes, making it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves the inhibition of certain enzymes, such as phosphodiesterases, that play a crucial role in various biological processes. By inhibiting these enzymes, this chemical compound can modulate various cellular pathways, leading to changes in cellular functions and behaviors.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine depend on the specific enzyme that is being targeted. For example, inhibition of phosphodiesterases can lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular pathways. This can lead to changes in cellular functions and behaviors, such as cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying various biological processes and developing new drugs and therapies. However, one of the limitations of using this chemical compound is its potential toxicity and off-target effects. Therefore, careful consideration should be given when designing experiments using this compound.
Direcciones Futuras
There are several future directions for the research and development of 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine. One potential direction is the development of new drugs and therapies that target specific enzymes, using this chemical compound as a tool for drug discovery. Another direction is the study of the role of certain enzymes in various diseases, such as cancer and neurodegenerative diseases, using this compound as a research tool. Additionally, the optimization and improvement of the synthesis method of this compound can lead to more efficient and reliable production, making it more accessible to researchers.
In conclusion, 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a valuable tool for scientific research due to its potent inhibitory activity against certain enzymes. Its potential applications in various fields, including medicine, biology, and chemistry, make it a promising compound for future research and development. Careful consideration should be given when designing experiments using this compound due to its potential toxicity and off-target effects.
Métodos De Síntesis
The synthesis of 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves the reaction of 5-ethyl-2-thiophenesulfonamide with 1-(4-methyl-5-pyrimidinyl)piperazine in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields the desired product in good to excellent yields. The synthesis method has been optimized and improved over the years, making it a reliable and efficient process.
Aplicaciones Científicas De Investigación
4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine has been extensively used in scientific research due to its potent inhibitory activity against various enzymes. This chemical compound has been used to study the role of certain enzymes in various biological processes, such as cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool to develop new drugs and therapies that target specific enzymes.
Propiedades
IUPAC Name |
4-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-5-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-3-13-4-5-14(22-13)23(20,21)19-8-6-18(7-9-19)15-12(2)10-16-11-17-15/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOMNCFYANUFBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-(2-((2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2389779.png)
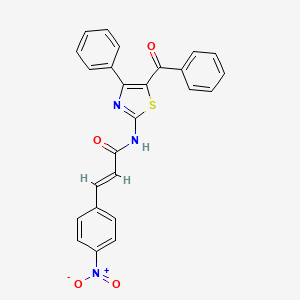
![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2389783.png)
![2-(Tert-butyl)-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2389785.png)
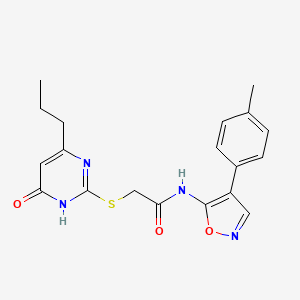
![1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2389789.png)
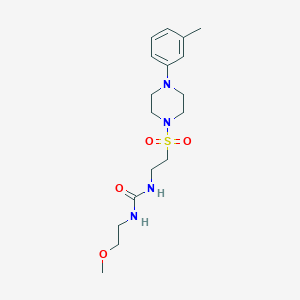
![N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2389791.png)
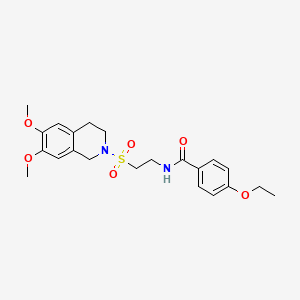
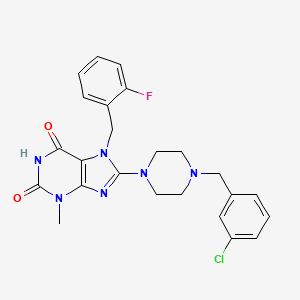
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2389797.png)
![2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2389799.png)
![1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389800.png)
